molecular formula C17H15N3O3S B7828212 methyl 3-[[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]thiophene-2-carboxylate

methyl 3-[[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]thiophene-2-carboxylate

Cat. No.: B7828212
M. Wt: 341.4 g/mol
InChI Key: ISDHQEHLQZTKRX-JLHYYAGUSA-N
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Description

The compound with the identifier “methyl 3-[[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]thiophene-2-carboxylate” is a chemical entity registered in the PubChem database

Chemical Reactions Analysis

methyl 3-[[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

    Addition: This reaction involves the addition of atoms or groups to a double or triple bond. Common reagents include hydrogen and halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

methyl 3-[[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]thiophene-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-[[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Properties

IUPAC Name

methyl 3-[[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-11-13(10-18-14-8-9-24-15(14)17(22)23-2)16(21)20(19-11)12-6-4-3-5-7-12/h3-10,18H,1-2H3/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDHQEHLQZTKRX-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CNC2=C(SC=C2)C(=O)OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/NC2=C(SC=C2)C(=O)OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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